CCI-103F was synthesized as part of a broader effort to develop nitroimidazole derivatives that can target hypoxic regions within tumors. The compound's classification as a hypoxia marker stems from its selective accumulation in areas of low oxygen tension, which is characteristic of many solid tumors. This property allows researchers to visualize and quantify hypoxic cells within tumor tissues, providing insights into tumor behavior and treatment efficacy .
The synthesis of CCI-103F follows a method analogous to that used for other nitroimidazole compounds, such as misonidazole. The key steps in the synthesis involve:
The specific activity of tritiated CCI-103F has been reported to be about 9.25 MBq/mg, indicating its potential use in radiolabeling studies .
CCI-103F features a complex molecular structure characterized by:
This molecular design enhances the compound's stability and binding affinity in hypoxic environments, allowing for effective visualization of tumor hypoxia .
CCI-103F undergoes several chemical reactions that are critical to its function as a hypoxia marker:
The mechanism of action of CCI-103F is primarily based on its ability to selectively target and label hypoxic cells within tumors:
The physical and chemical properties of CCI-103F include:
These properties are crucial for its application in biological studies and its effectiveness as a hypoxia marker .
CCI-103F has several significant applications in scientific research:
Solid tumors develop regions of oxygen deprivation (hypoxia) due to uncontrolled cancer cell proliferation and dysfunctional vasculature. In breast tumors, for example, median oxygen partial pressure (PO₂) measures 10 mmHg (1% oxygen) compared to 65 mmHg (8% oxygen) in healthy tissue [1]. Hypoxia activates hypoxia-inducible factors (HIF-1α and HIF-2α), which stabilize under low oxygen and drive the transcription of >1,000 genes linked to angiogenesis, metastasis, and treatment resistance [1]. Clinically, tumor hypoxia correlates with poor prognosis, increased metastasis, and mortality, making its detection critical for treatment planning [1] [4].
2-nitroimidazoles are bioreductive compounds that undergo covalent binding in hypoxic cells (PO₂ < 10 mmHg). Their nitro group (-NO₂) is reduced to reactive intermediates that form irreversible adducts with cellular macromolecules (e.g., proteins, thiols). This binding occurs selectively in hypoxic tissues due to oxygen-dependent inhibition of reduction in normoxic conditions [1] [3]. Key derivatives include:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: